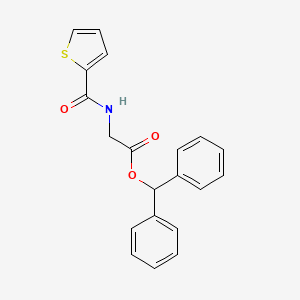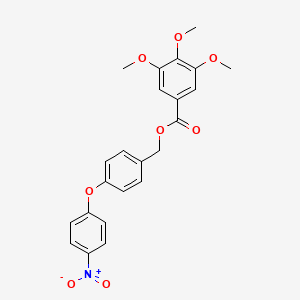
3-(benzenesulfonyl)-N-(2-chlorophenyl)benzenesulfonamide
Overview
Description
3-(Benzenesulfonyl)-N-(2-chlorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonyl group attached to a benzenesulfonamide moiety, with a 2-chlorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5SO2Cl+C6H4ClNH2→C6H5SO2NH(C6H4Cl)+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide nitrogen, leading to the formation of N-oxides.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinamide or sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfinamides or sulfides.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-N-(2-chlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A widely used antimicrobial sulfonamide.
N-(2-chlorophenyl)benzenesulfonamide: Lacks the additional benzenesulfonyl group.
Uniqueness: 3-(Benzenesulfonyl)-N-(2-chlorophenyl)benzenesulfonamide is unique due to the presence of both benzenesulfonyl and 2-chlorophenyl groups, which can enhance its binding affinity and specificity towards certain molecular targets
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S2/c19-17-11-4-5-12-18(17)20-26(23,24)16-10-6-9-15(13-16)25(21,22)14-7-2-1-3-8-14/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNNZTOZAPYDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B3637951.png)

![4-[methyl(phenylsulfonyl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B3637958.png)
![methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3637964.png)



![3-nitrobenzyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3637989.png)
![2-[[2-(2-methylanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide](/img/structure/B3637991.png)
![[4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate](/img/structure/B3638005.png)


![methyl 4,5-dimethoxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B3638032.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-nitrophenyl acetate](/img/structure/B3638036.png)
